2,4-Dibromobenzoyl chloride 2,4-Dibromobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 59615-16-6
VCID: VC2229800
InChI: InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
SMILES: C1=CC(=C(C=C1Br)Br)C(=O)Cl
Molecular Formula: C7H3Br2ClO
Molecular Weight: 298.36 g/mol

2,4-Dibromobenzoyl chloride

CAS No.: 59615-16-6

Cat. No.: VC2229800

Molecular Formula: C7H3Br2ClO

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromobenzoyl chloride - 59615-16-6

Specification

CAS No. 59615-16-6
Molecular Formula C7H3Br2ClO
Molecular Weight 298.36 g/mol
IUPAC Name 2,4-dibromobenzoyl chloride
Standard InChI InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Standard InChI Key PCZHFYGRQWFUSL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Br)C(=O)Cl
Canonical SMILES C1=CC(=C(C=C1Br)Br)C(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2,4-Dibromobenzoyl chloride (C₇H₃Br₂ClO) consists of a benzoyl chloride framework with two bromine atoms substituted at the ortho (2-) and para (4-) positions relative to the carbonyl group. This dihalogenated structure presents a unique electronic distribution compared to mono-substituted variants like 4-bromobenzoyl chloride, which contains only one bromine atom at the para position . The presence of two electron-withdrawing bromine atoms creates an electron-deficient aromatic system, particularly influencing the reactivity of the carbonyl group.

Physical Properties

Based on structural analogy with related compounds, 2,4-dibromobenzoyl chloride is expected to present as a white to light brown crystalline solid at room temperature. While specific data for this dibromo derivative is limited in the provided sources, we can compare it to the related 4-bromobenzoyl chloride which has a melting point of 36-39°C . The dibromo derivative would likely have a higher melting point due to increased molecular weight and potential for stronger intermolecular interactions.

The compound is characteristically moisture-sensitive, reacting with water to form the corresponding carboxylic acid and hydrogen chloride. Similar to 4-bromobenzoyl chloride, it would be expected to be soluble in organic solvents such as chloroform and methylene chloride, with limited solubility in more polar protic solvents .

Spectroscopic Properties

The spectroscopic profile of 2,4-dibromobenzoyl chloride would show distinctive patterns in various analytical techniques:

Spectroscopic MethodExpected Characteristics
IR SpectroscopyStrong C=O stretching band (approximately 1760-1780 cm⁻¹)
C-Br stretching vibrations (approximately 550-650 cm⁻¹)
Absence of OH bands (indication of purity)
¹H NMRComplex aromatic splitting pattern (3 protons)
Downfield shifts due to deshielding effect of bromine atoms
¹³C NMRCarbonyl carbon signal (approximately 165-170 ppm)
Carbon-bromine signals (distinctive shifts)
Mass SpectrometryCharacteristic isotope pattern due to bromine atoms

Synthesis and Preparation

Common Synthetic Routes

The synthesis of 2,4-dibromobenzoyl chloride typically follows similar pathways to those used for related benzoyl chlorides. The most common approach would involve:

  • Starting with 2,4-dibromobenzoic acid

  • Conversion to the acid chloride using thionyl chloride or other chlorinating agents

This parallels the purification approach for 4-bromobenzoyl chloride, where treating the carboxylic acid with an equal volume of redistilled SOCl₂, refluxing for 2 hours, and then evaporating excess SOCl₂ yields the desired product .

Laboratory Scale Preparation

For laboratory preparation, a procedure analogous to other benzoyl chlorides would involve:

  • Placing 2,4-dibromobenzoic acid in a reaction flask equipped with a nitrogen inlet and reflux condenser

  • Adding thionyl chloride in excess (typically 2-3 equivalents)

  • Stirring initially at room temperature (approximately 23°C) for 15 minutes

  • Heating to reflux for 4 hours to ensure complete conversion

  • Cooling to room temperature and continuing stirring

  • Removing excess thionyl chloride under reduced pressure

  • Purifying the product by recrystallization from a suitable solvent

This process is similar to the synthetic approaches documented for other halogenated benzoyl chlorides.

Chemical Reactivity

General Reactivity Patterns

2,4-Dibromobenzoyl chloride exhibits high reactivity typical of acid chlorides, with the carbonyl carbon serving as an electrophilic site for nucleophilic attack. The electron-withdrawing effects of the two bromine substituents enhance this electrophilicity compared to unsubstituted benzoyl chloride. Key reactions include:

  • Hydrolysis to form 2,4-dibromobenzoic acid when exposed to water

  • Alcoholysis to form esters when reacted with alcohols

  • Aminolysis to form amides when reacted with amines

  • Formation of anhydrides when reacted with carboxylate salts

  • Participation in Friedel-Crafts acylation reactions

Comparison with Related Compounds

Compared to 4-bromobenzoyl chloride, the presence of an additional bromine atom at the ortho position in 2,4-dibromobenzoyl chloride creates distinct reactivity differences:

Property4-Bromobenzoyl Chloride2,4-Dibromobenzoyl Chloride
ElectrophilicityEnhanced by para-bromineFurther enhanced by additional ortho-bromine
Steric hindranceMinimalSignificant due to ortho-bromine
Hydrolytic sensitivityMoisture sensitiveLikely more moisture sensitive
Coupling reactionsEfficient in acylationMay have altered regioselectivity due to steric factors

The ortho bromine in 2,4-dibromobenzoyl chloride introduces steric considerations that can affect reaction rates and product distributions in various transformations.

Applications in Organic Synthesis

Pharmaceutical Synthesis

Similar to its monobromo analog, 2,4-dibromobenzoyl chloride serves as a valuable building block in pharmaceutical synthesis, particularly for compounds requiring specifically dihalogenated benzoyl moieties:

  • The compound can be used in the synthesis of potential HIV-1 protease inhibitors, where the dibromo substitution pattern may confer unique binding properties

  • It can function as an acylating agent for the introduction of the 2,4-dibromobenzoyl group into various pharmaceutical intermediates

  • The dibromobenzoyl motif appears in certain antimicrobial and antifungal compounds, where the halogen substitution pattern influences biological activity

Synthesis of Heterocyclic Compounds

2,4-Dibromobenzoyl chloride can participate in the synthesis of heterocyclic compounds including:

  • Oxazole derivatives, which are important pharmacophores in medicinal chemistry

  • Benzothiazoles and benzoxazoles, where the dibromo substitution pattern can impart distinct properties

  • Modified peptides containing the 2,4-dibromobenzoyl group, which may exhibit altered biological activities and conformational preferences

Material Science Applications

The dibromo substitution pattern makes this compound valuable in material science applications:

  • Synthesis of liquid crystal components, where the dibromobenzoyl group can impart specific molecular ordering properties

  • Preparation of flame-retardant materials, leveraging the bromine content

  • Development of specialized polymers with halogen-modified side chains

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator